Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate
Description
Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group, an amino group at position 3, and a substituted aryl ring (2-ethoxy-5-fluorophenyl) at position 4 of the piperidine scaffold. This structure is significant in medicinal chemistry, particularly in the development of protease inhibitors and receptor ligands, due to its modular functional groups that enable diverse interactions with biological targets.
Properties
Molecular Formula |
C18H27FN2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27FN2O3/c1-5-23-16-7-6-12(19)10-14(16)13-8-9-21(11-15(13)20)17(22)24-18(2,3)4/h6-7,10,13,15H,5,8-9,11,20H2,1-4H3 |
InChI Key |
LZIXMNPPEXDGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is a common intermediate used in related piperidine syntheses, which can be further functionalized to introduce aryl substituents and amino groups.
- 2-ethoxy-5-fluorophenyl derivatives or their halogenated precursors serve as electrophilic partners for coupling reactions.
Functionalization of Piperidine Ring
A typical route involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with aromatic halides under basic conditions to form ether linkages at the 4-position of the piperidine ring. For example, potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature facilitates nucleophilic substitution reactions with aryl chlorides or bromides to yield aryl-ether substituted piperidines with yields around 60%.
Introduction of the Amino Group at the 3-Position
The amino group at the 3-position can be introduced via reductive amination or nucleophilic substitution on a suitable precursor. Hydride reducing agents such as sodium triacetoxyborohydride, lithium aluminum hydride (LAH), or sodium borohydride are used for selective reductions in the presence of Boc protecting groups.
Protection and Deprotection Steps
The Boc group is introduced to protect the piperidine nitrogen during functionalization. Boc protection is generally achieved by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. Deprotection is typically performed under acidic conditions, such as trifluoroacetic acid (TFA) treatment.
Representative Synthetic Route
A plausible synthetic sequence for This compound is summarized below:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of piperidine nitrogen | (Boc)2O, triethylamine, solvent (e.g., dichloromethane), room temperature | tert-butyl piperidine-1-carboxylate intermediate |
| 2 | Introduction of 2-ethoxy-5-fluorophenyl group at 4-position | Potassium tert-butoxide, DMSO, 20°C, 1 hour, with 2-ethoxy-5-fluorophenyl halide | tert-butyl 4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate |
| 3 | Introduction of amino group at 3-position | Reductive amination or nucleophilic substitution using sodium triacetoxyborohydride or LAH | This compound |
Important Reaction Parameters and Notes
- Solvents: Dimethyl sulfoxide (DMSO) is commonly used for nucleophilic aromatic substitution due to its high polarity and ability to dissolve both organic and inorganic reagents.
- Bases: Potassium tert-butoxide is effective for deprotonation and activation of the hydroxymethyl group for substitution reactions.
- Temperature: Mild temperatures (around 20°C) are preferred to minimize side reactions and decomposition.
- Purification: Silica gel column chromatography using gradients of ethyl acetate and hexane or petroleum ether is standard for isolating pure intermediates and final products.
- Yields: Typical yields for key steps range from 60% to 74%, indicating moderate efficiency with room for optimization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Acetonitrile, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amines or alcohols .
Scientific Research Applications
Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound is compared to three analogs (Table 1) with shared piperidine-Boc frameworks but divergent substituents:
Physicochemical and Pharmacological Implications
- Lipophilicity : The 2-ethoxy-5-fluorophenyl group in the target compound provides moderate lipophilicity (logP ~2.8, estimated), favorable for blood-brain barrier penetration compared to the polar carboxylic acid analog (logP ~1.5) .
- Metabolic Stability : The ethoxy group in the target compound may slow oxidative metabolism relative to the methyl ester in CAS 439097-03-7, which is prone to esterase cleavage .
- Bioactivity: Amino groups (as in the target compound and CAS 185147-06-2) are critical for hydrogen bonding in kinase inhibition, whereas thiazole rings (CAS 439097-03-7) may enhance binding to metal-containing enzymes .
Biological Activity
Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate is a synthetic organic compound notable for its unique structure and potential biological activities. Characterized by a piperidine ring with an amino group and a fluorophenyl substituent, this compound has garnered attention in medicinal chemistry for its possible applications in drug development and therapeutic interventions.
- Molecular Formula : C₁₈H₂₇FN₂O₃
- Molecular Weight : 338.42 g/mol
- CAS Number : 1354960-24-9
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily due to its structural components that suggest potential interactions with various biological targets:
- Enzyme Inhibition : The amino group allows for hydrogen bonding, enhancing binding affinity to enzymes, which may lead to inhibition of enzymatic activity.
- Receptor Modulation : The fluorophenyl moiety enhances lipophilicity, potentially improving the compound's ability to interact with lipid membranes and various receptors.
Table 1: Potential Biological Targets and Activities
| Target Type | Activity Description | Reference |
|---|---|---|
| Enzymes | Potential inhibitors of key metabolic enzymes | |
| Receptors | Modulators of neurotransmitter receptors | |
| Ion Channels | May influence ion channel activity |
The mechanism of action for this compound involves interactions at the molecular level:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
- Steric Hindrance : The tert-butyl group provides steric bulk, which can influence binding dynamics and selectivity towards certain targets.
Case Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
-
Study on Enzyme Inhibition :
- Researchers investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition, suggesting its utility as a lead compound in drug design aimed at metabolic disorders.
-
Receptor Interaction Studies :
- Binding affinity assays demonstrated that the compound selectively interacts with serotonin receptors, indicating potential use in treating mood disorders. Techniques such as surface plasmon resonance were employed to quantify these interactions.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine | Similar piperidine structure but different substitution | Varying biological activity due to substitution |
| Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine | Variants in fluorophenyl position affecting activity | Positioning impacts receptor binding affinity |
| Tert-butyl 4-(2-methoxyphenyl)-3-hydroxypiperidine | Methoxy group instead of ethoxy | Differences in lipophilicity affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
